4-[2-(Dimethylamino)ethoxy]aniline
Overview
Description
4-[2-(Dimethylamino)ethoxy]aniline is an organic compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . It is commonly used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is known for its unique chemical structure, which includes a dimethylamino group and an ethoxy group attached to an aniline ring.
Preparation Methods
4-[2-(Dimethylamino)ethoxy]aniline can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminophenol with bromoethane to generate 4-bromoethylaniline. This intermediate is then reacted with N,N-dimethylacetamide to obtain this compound . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
4-[2-(Dimethylamino)ethoxy]aniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield amines .
Scientific Research Applications
4-[2-(Dimethylamino)ethoxy]aniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is employed in the study of enzyme interactions and protein modifications. In medicine, this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents. Additionally, it is used in the industry for the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethoxy]aniline involves its interaction with specific molecular targets and pathways. The dimethylamino group and ethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to modifications in their activity and function. These interactions are often studied to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
4-[2-(Dimethylamino)ethoxy]aniline can be compared with other similar compounds, such as 4-(2-Dimethylaminoethoxy)phenylamine and 4-(2-Dimethylaminoethoxy)benzene. These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific combination of the dimethylamino and ethoxy groups, which contribute to its distinct chemical properties and applications .
Properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCVQPGAXZNTIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424467 | |
Record name | 4-[2-(dimethylamino)ethoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62345-76-0 | |
Record name | 4-[2-(dimethylamino)ethoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-(dimethylamino)ethoxy]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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